DOTA-ADIBO
Description
Contextualization of Bioorthogonal Chemistry in Advanced Molecular Probe Design
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions involve functional groups that are typically absent in biological molecules, allowing them to react selectively with each other in a complex biological milieu. stanford.edupcbiochemres.comescholarship.org The development of bioorthogonal reactions has revolutionized the ability to study biomolecules in their native environments, enabling applications such as molecular imaging, in situ drug assembly, and the probing of enzyme activity. stanford.edupcbiochemres.com Key examples of bioorthogonal transformations include the Staudinger ligation and copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). stanford.edupcbiochemres.comescholarship.org These reactions exhibit high selectivity and efficiency, making them suitable for use in cells and organisms. stanford.edu Integrating bioorthogonal reactivity into probe design allows for the targeted modification or labeling of specific biomolecules within living systems, which is crucial for advanced molecular imaging and chemical biology research. stanford.eduescholarship.orgthe-scientist.comnih.gov
Foundational Role of Bifunctional Chelators in Radiopharmaceutical Sciences
Radiopharmaceuticals, used in nuclear medicine for both diagnostic imaging (e.g., PET, SPECT) and targeted radionuclide therapy, typically consist of a targeting vector conjugated to a radionuclide. mdpi.comingentaconnect.comresearchgate.net For radiometals, which are widely used due to their diverse nuclear properties and coordination chemistry, a stable link to the targeting vector is essential for in vivo applications. mdpi.comingentaconnect.comresearchgate.net This stable link is provided by bifunctional chelators (BFCs). mdpi.comingentaconnect.comresearchgate.net BFCs are molecules that possess two key functionalities: a chelating moiety capable of forming a stable complex with a radiometal ion, and a reactive group that allows conjugation to a carrier molecule, such as a peptide, antibody, or small molecule. mdpi.comingentaconnect.commdpi.com The chelator must form a thermodynamically stable and kinetically inert complex with the radiometal to prevent its dissociation and subsequent accumulation in non-target tissues, which could lead to off-target toxicity and poor image quality. mdpi.com The design of the bifunctional chelator also influences the biological properties and biodistribution of the resulting radiopharmaceutical. mdpi.comingentaconnect.comresearchgate.net DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator known for forming stable complexes with various radiometals, including those used in PET and SPECT imaging and radionuclide therapy. mdpi.commedchemexpress.commdpi.com
Overview of DOTA-ADIBO as a Dual-Function Scaffold for Bioorthogonal Ligation and Radiometal Chelation Research
This compound is a chemical compound that integrates the chelating capabilities of a DOTA derivative with an azadibenzocyclooctyne (ADIBO) moiety. medchemexpress.commedchemexpress.comsmolecule.com This molecular architecture provides a dual-function scaffold valuable in academic research. The DOTA component serves as a robust chelator for radiometals, enabling the incorporation of radioactive isotopes for imaging or therapeutic purposes. medchemexpress.commedchemexpress.com The ADIBO group, a strained alkyne, is a highly reactive handle for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. medchemexpress.commedchemexpress.comsmolecule.commdpi.comnih.gov This bioorthogonal reaction allows for efficient and selective conjugation with azide-functionalized biomolecules or targeting vectors under mild, biocompatible conditions, without the need for a potentially toxic copper catalyst. medchemexpress.comsmolecule.comrsc.org
The combination of these two functionalities in a single molecule like this compound is particularly advantageous in the development of advanced molecular probes and radiopharmaceuticals. It allows for a modular approach where the radiolabeling with a metal can be performed independently of or in conjunction with the bioorthogonal conjugation to a targeting molecule. This is especially relevant in pretargeting strategies, where a targeting vector is first delivered to the target site, followed by the administration of a small molecule carrying the radiolabel that "clicks" onto the pre-localized vector. mdpi.comrsc.orge-century.usnih.gov this compound facilitates the creation of such clickable radiolabeled probes, enabling research into improved targeting specificity and pharmacokinetics in molecular imaging and targeted therapy. medchemexpress.commedchemexpress.comnih.gov Research has demonstrated the utility of this compound derived compounds in constructing fusion chelator systems for synthesizing radiotracers, for example, after modification with copper-64 ([64Cu]). medchemexpress.commedchemexpress.com The high reactivity of the ADIBO group in SPAAC reactions allows for rapid conjugation even at low concentrations, facilitating efficient radiosynthesis under mild conditions. nih.gov
Research findings highlight the application of ADIBO-containing chelator platforms, such as ADIBO-DOTADG-ALB (ADA), which incorporates a DOTADG scaffold for radiometal chelation (including 111In, 177Lu, and 225Ac), an ADIBO moiety for SPAAC, and an albumin binder for improved pharmacokinetics. nih.gov Studies using [111In]In-ADA demonstrated high click reactivity with azide-containing ligands and favorable biodistribution properties in vivo. nih.gov
Interactive Data Table: Key Features of this compound
| Feature | Description | Relevance in Research |
| DOTA Moiety | Macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Forms stable complexes with various radiometals for imaging and therapy. medchemexpress.commedchemexpress.com |
| ADIBO Moiety | Azadibenzocyclooctyne (strained alkyne) | Reactive handle for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.comsmolecule.com |
| Dual Functionality | Combines radiometal chelation and bioorthogonal ligation capabilities. | Enables modular probe design and pretargeting strategies. medchemexpress.commedchemexpress.comnih.gov |
| Bioorthogonality | Reacts selectively in biological environments without interference. | Crucial for in vivo labeling and imaging applications. stanford.edupcbiochemres.comescholarship.org |
| Copper-Free Click | SPAAC reaction with azides does not require metal catalysts. | Reduces potential toxicity and improves biocompatibility. medchemexpress.comsmolecule.comrsc.org |
Properties
Molecular Formula |
C₃₃H₄₀N₆O₈ |
|---|---|
Molecular Weight |
648.71 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dota Adibo Conjugates
Convergent Synthetic Strategies for DOTA-ADIBO Core Structure
Convergent synthetic approaches are often employed for the synthesis of this compound conjugates. This strategy involves preparing the DOTA and ADIBO components separately and then coupling them in a final step. This can optimize yields and minimize unwanted side products. smolecule.com
The preparation of DOTA precursors for conjugation typically involves starting from the commercially available DOTA macrocycle. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is modified to introduce a functional group, often a primary amine, that can react with an activated ADIBO moiety. smolecule.commdpi.com One approach involves the synthesis of amine-functionalized chelators as key intermediates. mdpi.com The secondary amine functions of the macrocycle may need protection, for instance, with tert-butoxycarbonyl (Boc) groups, before deprotecting a primary amine group for subsequent coupling. mdpi.com
Activated esters of DOTA, such as N-hydroxysuccinimide (NHS) esters or phenolic esters, are common intermediates used to conjugate DOTA to molecules containing amine groups, forming stable amide bonds. researchgate.net These activated esters can be prepared in a single step from DOTA using coupling agents like 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) or 1,3-dicyclohexylcarbodiimide (DCC). researchgate.net
Azadibenzocyclooctyne (ADIBO) is a strained alkyne that undergoes rapid and selective reactions with azides under physiological conditions without the need for a copper catalyst, a process known as strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry. smolecule.comchemie-brunschwig.chgoogle.comacs.org The synthesis of ADIBO involves the construction of the strained eight-membered ring containing a triple bond and a nitrogen atom. google.comlookchem.com This ring structure inherently possesses strain, which lowers the activation barrier for the cycloaddition reaction. google.comlookchem.com
For conjugation to DOTA precursors, the ADIBO moiety is typically synthesized in an activated form, such as an active ester (e.g., ADIBO-NHS ester). smolecule.commdpi.com This activated form allows for facile reaction with the amine-functionalized DOTA precursor. smolecule.commdpi.com Efficient syntheses of ADIBO have been developed, resulting in a highly reactive and stable cyclooctyne (B158145) for azide (B81097) coupling reactions. google.comacs.org
The formation of the this compound conjugate typically involves the coupling of an amine-functionalized DOTA precursor with an activated ADIBO ester. This reaction is often an amide coupling, forming a stable covalent bond between the two moieties. smolecule.commdpi.com Optimized coupling reactions are crucial to achieve high yields and minimize side products.
One reported method involves the reaction of amine-functionalized DOTA precursors with an ADIBO active ester (e.g., ADIBO-NHS) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as acetonitrile (B52724) or DMSO. mdpi.comresearchgate.net Reaction conditions, including temperature and reaction time, are carefully controlled to ensure efficient coupling while minimizing degradation of the sensitive cyclooctyne moiety, particularly under acidic conditions which can lead to decomposition. mdpi.com For instance, the reaction time for coupling ADIBO-NHS to amine-functionalized DOTA has been reported as 2.5–3 hours in DMSO at room temperature. mdpi.comresearchgate.net
Yields for the formation of this compound conjugates can vary depending on the specific synthetic route and conditions. Reported yields for this compound conjugates have been around 48% after purification. mdpi.com
Purification is a critical step in the synthesis of this compound conjugates and their intermediates to ensure high purity required for biological applications. smolecule.com Advanced purification techniques are employed to isolate the desired product from reaction byproducts, starting materials, and impurities.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for the purification of this compound conjugates and their precursors. smolecule.commdpi.com RP-HPLC allows for the separation of compounds based on their hydrophobicity, providing high purity of the final product. smolecule.com Preparative RP-HPLC followed by freeze-drying has been successfully used to obtain purified this compound conjugates. mdpi.com
Other techniques like ultrafiltration and size exclusion chromatography (SEC-HPLC) can be used to remove unreacted chelator-ADIBO from bioconjugation reaction mixtures. mdpi.com
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives involve modifying the core structure to enhance its properties for specific applications, particularly bioconjugation. This often includes the incorporation of linkers and spacers.
Linkers and spacers are incorporated into this compound conjugates to provide flexibility and optimize the attachment to biomolecules. These linkers can influence the solubility, pharmacokinetics, and the ability of the conjugated biomolecule to interact with its target. precisepeg.comresearchgate.net
Polyethylene (B3416737) glycol (PEG) linkers are frequently used due to their ability to increase solubility, reduce non-specific binding, and decrease immunogenicity of the resulting bioconjugate. google.comacs.orgprecisepeg.com The incorporation of PEG linkers of varying lengths can be achieved during the synthesis of the ADIBO moiety or by coupling a PEGylated ADIBO to the DOTA precursor. google.comacs.org
The specific design of the linker and its attachment point on the this compound structure are crucial for the efficiency and stability of the subsequent bioconjugation reaction and the biological performance of the final conjugate. Linkers can be introduced between the ADIBO moiety and the DOTA chelator, or they can extend from the DOTA or ADIBO part to provide a functional group for attachment to a biomolecule. precisepeg.com
Modification of the Chelator Moiety: Comparative Syntheses (e.g., NODAGA-ADIBO, 15-5-ADIBO)
The synthesis and properties of this compound conjugates can be better understood by comparing them with analogous conjugates featuring different chelator moieties, such as NODAGA-ADIBO and 15-5-ADIBO. These comparisons are particularly relevant in the context of developing radiopharmaceuticals, where the chelator's ability to efficiently and stably complex radionuclides is critical.
A convergent synthetic approach is often employed for the preparation of these chelator-ADIBO conjugates. This strategy typically involves the reaction between an activated ADIBO ester and the corresponding primary amine-functionalized chelator researchgate.netmdpi.com. For instance, the synthesis of 15-5-, DOTA-, and NODAGA-ADIBO conjugates has been reported using this method researchgate.netmdpi.com. The deprotection of protected chelator precursors, such as N-Boc groups, is a key step before conjugation with the ADIBO active ester mdpi.com. DOTA- and NODAGA-ADIBO conjugates have been obtained with reported yields of 48% and 67%, respectively, after purification mdpi.com. These chelator-ADIBO samples have shown stability when stored protected from light and moisture at ambient temperature for several months mdpi.com.
Comparative studies evaluating the performance of DOTA, NODAGA, and 15-5 macrocycles conjugated to ADIBO for radiolabeling, particularly with Copper-64 (⁶⁴Cu), have revealed significant differences in their complexation efficiency and the stability of the resulting radioconjugates mdpi.comresearchgate.net. One study utilized a two-step bioconjugation strategy involving the pre-functionalization of an antibody (trastuzumab) with an azide group, followed by strain-promoted azide-alkyne cycloaddition (SPAAC) with the ADIBO-chelator derivatives mdpi.comresearchgate.net. This approach aimed to achieve a similar number of chelators per antibody, allowing for a direct comparison of the chelator properties mdpi.comresearchgate.net.
Research findings indicate that NODAGA and 15-5 macrocycles are significantly superior to DOTA in terms of ⁶⁴Cu radiochemical conversion (RCC) under mild conditions mdpi.comresearchgate.net. While DOTA-trastuzumab showed limited ⁶⁴Cu complexation even at higher concentrations, full ⁶⁴Cu incorporation was achieved with lower concentrations of 15-5- and NODAGA-trastuzumab mdpi.com. The radiolabeling kinetics for DOTA-trastuzumab were more dependent on reaction time and temperature, with increased temperature and time improving the RCC mdpi.com. In contrast, NODAGA- and 15-5-trastuzumab conjugates achieved high radiochemical yields under milder conditions mdpi.comresearchgate.net.
Stability studies have further highlighted the differences between these chelators. Although all the radiolabeled immunoconjugates demonstrated excellent stability in phosphate-buffered saline (PBS) or mouse serum, [⁶⁴Cu]Cu-15-5- and [⁶⁴Cu]Cu-NODAGA-trastuzumab exhibited higher resistance to transchelation when challenged with EDTA compared to the [⁶⁴Cu]Cu-DOTA-trastuzumab analog mdpi.comresearchgate.netresearchgate.net. This suggests that the chelator structure significantly influences the in vitro stability of the radiometal complex.
The following table summarizes comparative radiolabeling data based on reported research:
| Chelator-ADIBO Conjugate | Radiometal | Conditions (Temperature, Time) | Radiochemical Conversion (RCC) | Stability (vs. EDTA) |
| This compound | ⁶⁴Cu | Mild | Lower | Lower resistance |
| NODAGA-ADIBO | ⁶⁴Cu | Mild | Higher | Higher resistance |
| 15-5-ADIBO | ⁶⁴Cu | Mild | Higher | Higher resistance |
Note: Data is representative of comparative studies and specific values may vary depending on experimental conditions and the conjugated biomolecule.
These comparative syntheses and evaluations underscore the importance of selecting the appropriate chelator for specific radiometals and applications, as modifications to the chelator moiety can significantly impact radiolabeling efficiency, complex stability, and ultimately, the performance of the resulting conjugates in downstream applications.
Bioorthogonal Reactivity of the Azadibenzocyclooctyne Adibo Moiety Within Dota Adibo Constructs
Mechanistic Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that enables the ligation of azides and strained alkynes without the need for a cytotoxic metal catalyst, such as copper. acs.orgrsc.org The driving force for the SPAAC reaction originates from the significant ring strain inherent in cyclic alkynes like ADIBO. nih.govacs.orgmagtech.com.cn This strain destabilizes the alkyne, lowering the activation energy required for the cycloaddition reaction with an azide (B81097). acs.orgacs.org
The reaction proceeds via a concerted 1,3-dipolar cycloaddition mechanism, similar to the classic Huisgen cycloaddition, but is promoted by the release of ring strain rather than requiring thermal activation or a catalyst. acs.orgwikipedia.orgresearchgate.net The cycloaddition between the strained alkyne (ADIBO) and an azide results in the formation of a stable 1,2,3-triazole ring. rsc.orginterchim.fr While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is regiospecific, yielding primarily the 1,4-substituted triazole isomer, the SPAAC reaction is not regiospecific and can produce a mixture of 1,4- and 1,5-substituted products. acs.orgnih.gov
Reaction Kinetics and Efficiency in Aqueous and Biological Media
SPAAC reactions, including those involving ADIBO, can proceed efficiently in aqueous buffers and biological media, which is crucial for their application in bioconjugation. acs.orgconju-probe.com The absence of a toxic metal catalyst makes SPAAC suitable for labeling biomolecules in live cells and in vivo experiments. biotium.comacs.org
While SPAAC reactions are generally slower than their CuAAC counterparts (approximately 100-fold slower) acs.org, the inherent reactivity of strained cyclooctynes like ADIBO allows for reasonable reaction rates under mild conditions (e.g., room temperature). nih.govinterchim.fr The reaction rate is influenced by the specific cyclooctyne (B158145) structure and the nature of the azide partner. rsc.orgnih.gov For instance, the reaction rate constant for SPAAC can range from 1 to 10⁶ M⁻¹ s⁻¹ depending on the reactants. acs.org Studies have shown that ADIBO-containing compounds can exhibit high SPAAC reactivity, enabling rapid radiosynthesis even at relatively low concentrations of the azide reactant. nih.gov
The efficiency of SPAAC in biological media is also influenced by the solubility of the cyclooctyne reagent. Modifications to the cyclooctyne structure, such as the incorporation of hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or sulfonate groups, can improve aqueous solubility and thus enhance reaction efficiency in biological environments. nih.govamerigoscientific.comresearchgate.net
Influence of Chemical Environment on SPAAC Reaction Parameters
The chemical environment significantly impacts the rate and efficiency of SPAAC reactions. Factors such as solvent, pH, buffer composition, and temperature can influence the reaction kinetics. acs.orgnih.govwikipedia.orgresearchgate.net
Solvent: While SPAAC can occur in a variety of solvents, including water nih.gov, the solvent can affect reaction rates. Some studies on related cyclooctynes suggest that the reaction rate can increase with increasing mole fraction of water in the solvent. researchgate.net Organic co-solvents can also impact the reaction rate, and their use should be carefully considered. researchgate.net
pH: The pH of the reaction medium can have a significant effect on SPAAC reaction rates, particularly when the reactants contain ionizable functional groups. rsc.orgnih.govacs.org Changes in pH can alter the charge state of the reactants, influencing their electronic properties and consequently the reaction kinetics. nih.govacs.org Higher pH values have generally been observed to increase reaction rates in some cases, although this can be buffer-dependent. nih.govrsc.orgresearchgate.net For reactions involving NHS esters for initial functionalization, a pH range of 7-9 is commonly used to balance reaction rate and biomolecule stability. nih.gov
Buffer Composition: The type of buffer used can also influence SPAAC reaction rates. Studies comparing different buffers like PBS and HEPES have shown variations in reaction rate constants. rsc.orgresearchgate.net The presence of certain buffer salts or surfactants can also affect the reaction rate. nih.govacs.org
Temperature: SPAAC reactions can occur over a wide range of temperatures nih.gov. While room temperature is common for many bioconjugations, reactions involving sensitive biomolecules can be performed at lower temperatures, such as 4°C. nih.govlumiprobe.com
Bioorthogonality and Selectivity of the ADIBO Reaction with Azides in Complex Biological Systems
A key advantage of the ADIBO moiety within DOTA-ADIBO constructs is its bioorthogonality. smolecule.comrsc.org This means that the ADIBO-azide cycloaddition reaction can occur within living biological systems, such as cells or whole organisms, without significantly interfering with the native biochemical processes essential for life. rsc.org
The bioorthogonality stems from the fact that both the azide functional group and the strained cyclooctyne (ADIBO) are generally absent in biological systems. biotium.comlumiprobe.com This orthogonality ensures that the click reaction is highly selective for the intended azide-tagged target molecule, minimizing off-target reactions with the abundant native functional groups present in biological environments, such as amines or hydroxyls. conju-probe.com
This high selectivity is crucial for applications like targeted drug delivery and in vivo imaging, where precise labeling of specific biomolecules is required to avoid unintended interactions and reduce background signals. lumiprobe.com The stability of the triazole linkage formed by the SPAAC reaction further contributes to the robustness of conjugates in biological systems. smolecule.comlumiprobe.com
Comparative Analysis of ADIBO Reactivity with Other Cyclooctyne Derivatives in Chelator Systems (e.g., DBCO, TCO)
ADIBO is one of several strained cyclooctyne derivatives developed for use in SPAAC reactions. Other commonly used cyclooctynes include dibenzocyclooctyne (DBCO), which is often used interchangeably with ADIBO and DIBAC (dibenzoazacyclooctyne) interchim.frnih.gov, and trans-cyclooctene (B1233481) (TCO). These cyclooctynes differ in their structure, ring strain, stability, and reactivity towards azides and other bioorthogonal reaction partners like tetrazines. nih.govresearchgate.netnih.gov
Reactivity Comparison: The reactivity of cyclooctynes in SPAAC reactions is primarily driven by their ring strain and electronic properties. Generally, higher ring strain leads to faster reaction rates. magtech.com.cn Studies have compared the reactivity of different cyclooctynes, and while the specific order can depend on the azide partner and reaction conditions, ADIBO (or DBCO/DIBAC) is often reported to have favorable reactivity for SPAAC. nih.govresearchgate.net For instance, the reactivity has been reported to increase in the order DIFO < BCN < ADIBO with certain azides. researchgate.net
However, it is important to note that TCO derivatives exhibit significantly faster kinetics when reacting with tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions compared to the SPAAC reaction of cyclooctynes with azides. acs.orgnih.gov TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with rate constants up to 3.8 × 10⁵ M⁻¹ s⁻¹. acs.orgnih.gov While ADIBO reacts efficiently with azides, it does not significantly react with tetrazines, making ADIBO-azide and TCO-tetrazine chemistries mutually orthogonal and useful in multiplexed labeling strategies. biotium.com
Stability: The stability of cyclooctyne derivatives is also a critical factor, particularly for in vivo applications where the compound needs to remain reactive until it encounters its azide partner. Cyclooctynes can undergo side reactions, such as oxidation or hydration, which can reduce their reactivity over time. lumiprobe.com The stability varies among different cyclooctyne structures.
Solubility: As mentioned earlier, the solubility of cyclooctynes in aqueous and biological media is important for efficient bioconjugation. Modifications like PEGylation are often employed to improve the water solubility of these hydrophobic structures. nih.govamerigoscientific.comresearchgate.net
Radiometal Chelation and Coordination Chemistry of the Dota Moiety in Dota Adibo
Complexation Kinetics and Thermodynamics of DOTA with Relevant Radiometals (e.g., 64Cu, 68Ga, 111In, 177Lu, 225Ac, 149Tb)
The DOTA moiety is known for forming highly stable complexes with a variety of metal ions, particularly trivalent lanthanides and other radiometals relevant for nuclear medicine applications. The complexation process involves the encapsulation of the metal ion within the central cavity of the 12-membered tetraaza macrocycle, with coordination provided by the four nitrogen atoms and the four carboxylate pendant arms.
The kinetics and thermodynamics of metal complexation by DOTA are influenced by factors such as the ionic radius and charge of the metal ion, as well as the reaction conditions. Generally, the formation of metal-DOTA complexes can be slow, especially at mild conditions, due to the rigid nature of the macrocyclic ligand and the need for metal ion desolvation and conformational changes in the ligand. d-nb.info However, once formed, these complexes exhibit high thermodynamic stability and kinetic inertness, which are crucial for their in vivo applications. d-nb.info
For trivalent metal ions (MIII), DOTA and its derivatives typically form complexes with high kinetic and thermodynamic stability (log K > 20). researchgate.net The thermodynamic stability of DOTA complexes with metal ions is generally inversely related to the ionic radius of the metal ion, meaning larger metal ions tend to form less stable complexes. nih.govwpmucdn.com
Specific examples of DOTA complexation with relevant radiometals highlight variations in kinetics and thermodynamics:
68Ga: While 68Ga is a widely used radionuclide for PET imaging, its complexation with DOTA can be slow. d-nb.inforesearchgate.net The nine-membered ring structure of NOTA and its derivatives are often considered better suited for 68Ga, resulting in higher complex stability and allowing labeling at room temperature. nih.gov However, Ga(III) complexes with DOTA exhibit very high kinetic inertness, supporting their application in molecular imaging. researchgate.netacs.org Thermodynamic stability constants for Ga(III)-DOTA have been reported, with log K(GaDOTA) = 26.05. researchgate.netacs.orgmatilda.science
64Cu: DOTA complexes copper more slowly than some other chelators like NOTA and typically requires heating to complete the complexation. researchgate.net Despite this, the formed Cu(II)-DOTA complexes demonstrate good thermodynamic stability (logK ML = 22.3) and adequate in vivo stability for most applications. researchgate.net
111In and 177Lu: Reaction kinetics for 111In and 177Lu with DOTA-peptides have been found to be optimal at pH 4–4.5, with a decrease in efficiency at lower and higher pH values. unm.edu Labeling with 111In or 177Lu often requires mild heating (>37 °C) and reaction times between 30 and 60 minutes to achieve reasonable labeling yields. nih.gov
225Ac: The complexation of 225Ac with DOTA is kinetically slow, which can make it susceptible to interference from metal impurities. google.com Achieving high radiolabeling yields with 225Ac-DOTA often requires extensive heating and high ligand concentrations. google.com The thermodynamic preference of DOTA for smaller ions puts the larger Ac3+ ion at a disadvantage, potentially leading to less stable complexes compared to smaller trivalent ions. nih.govwpmucdn.com However, studies have suggested that the 225Ac-DOTA complex can be sufficiently stable in vivo. nih.govwpmucdn.com
149Tb: While not explicitly detailed for DOTA-ADIBO in the search results, DOTA is a common chelator for radiolanthanides like 149Tb. The complexation properties would generally follow trends observed for other trivalent lanthanides, exhibiting high thermodynamic stability and kinetic inertness, though potentially requiring elevated temperatures for efficient labeling. d-nb.info
The slow formation kinetics of DOTA complexes with some radiometals, particularly for conjugation to temperature-sensitive biomolecules like antibodies, necessitates careful optimization of labeling conditions or the development of alternative chelators that allow for faster complexation at milder temperatures. d-nb.infonih.govresearchgate.net
Here is a summary of some reported thermodynamic stability constants for DOTA complexes:
| Radiometal | log K (Thermodynamic Stability Constant) | Reference |
| Ga(III) | 26.05 | researchgate.netacs.orgmatilda.science |
| Cu(II) | 22.3 | researchgate.net |
| La(III) | 25 |
Note: These values are for DOTA itself and may vary slightly when DOTA is part of a larger conjugate like this compound due to steric or electronic effects.
Stability of Radiometal-DOTA-ADIBO Complexes in Simulated Biological Milieux
The stability of radiometal-DOTA-ADIBO complexes in biological environments is critical for ensuring that the radionuclide remains attached to the targeting vector until it reaches the intended site and to minimize off-target accumulation of free radiometal, which could lead to toxicity. Stability is assessed through in vitro studies simulating physiological conditions and evaluating resistance to transchelation.
Once formed, radiometal-DOTA complexes generally exhibit high kinetic and thermodynamic stability, with no significant dechelation reported in vivo, even after long circulation times. nih.gov This inherent stability of the DOTA macrocycle contributes significantly to the stability of this compound conjugates in biological systems.
In Vitro Stability Under Physiological Conditions
Studies evaluating the stability of radiometal-DOTA conjugates in simulated biological milieux, such as serum or phosphate-buffered saline (PBS) at physiological temperature (37 °C) and pH, are commonly performed. For example, [177Lu]Lu-AAZTA-SA-mAb, a conjugate utilizing a chelator related to DOTA, showed >94% protein-bound activity in human serum and >92% in PBS after 15 days at 37 °C. researchgate.net While specific data for the serum stability of radiometal-DOTA-ADIBO complexes was not extensively detailed in the search results, the known high in vivo stability of DOTA complexes with various radiometals suggests that this compound conjugates would also exhibit good stability under physiological conditions. d-nb.infonih.gov The stability of 225Ac-DOTA-J591 construct remained intact after incubating in human serum for 15 days. wpmucdn.com
The stability of coordination complexes in mammalian serum or blood is a key consideration in the design of radiopharmaceuticals. google.com
Transchelation Resistance Studies
Transchelation, the transfer of a metal ion from its chelator to another ligand, is a significant concern in vivo due to the presence of abundant metal-binding proteins and other potential competing ligands. The kinetic inertness of a radiometal-chelator complex is a crucial factor in its resistance to transchelation. nih.gov
Studies have investigated the transchelation resistance of radiometal-DOTA conjugates when challenged by competing ligands like EDTA. For [64Cu]Cu-DOTA-trastuzumab, radio-ITLC monitoring indicated a decrease in radiochemical purity after an EDTA competition step, suggesting some susceptibility to transchelation, although non-specific binding to the antibody also contributed. mdpi.com In comparison, other chelators like NODAGA and 15-5 conjugated to the same antibody showed higher resistance to transchelation when challenged by EDTA. mdpi.comresearchgate.net
Despite potential challenges with certain radiometals or competing agents, the macrocyclic structure of DOTA generally imparts high kinetic inertness to its metal complexes, which is essential for minimizing transchelation in the complex biological environment. d-nb.infonih.gov The in vivo instability of radiometal-ligand complexes can lead to the accumulation of free radiometal in non-target organs like the liver and bone, highlighting the importance of kinetically inert complexes. nih.govwpmucdn.com
Optimization of Radiolabeling Conditions for this compound Conjugates
Efficient and reliable radiolabeling of this compound conjugates is essential for their successful application as radiopharmaceuticals. Optimization of radiolabeling conditions aims to achieve high radiochemical yield, high radiochemical purity, and high specific activity. Key parameters influencing the labeling reaction include pH, temperature, and reactant ratios.
Desirable radiolabeling conditions often include near-neutral pH, ambient temperatures, and low chelator concentrations to achieve high apparent molar activity. researchgate.net However, the complexation kinetics of DOTA with many radiometals necessitate more stringent conditions. d-nb.info
Impact of pH, Temperature, and Reactant Ratios on Labeling Yields
The pH of the reaction mixture significantly impacts the protonation state of the DOTA ligand, which in turn affects its ability to coordinate the metal ion. For radiometals like 111In and 177Lu, optimal labeling yields with DOTA-peptides are typically achieved at a pH of 4–4.5. unm.edu For 68Ga, radiolabeling of DOTA conjugates often requires heating at elevated temperatures (e.g., 80-100 °C) at slightly acidic pH (e.g., pH 3.5) to achieve high yields. rsc.org
Temperature plays a crucial role in overcoming the kinetic barriers associated with metal ion encapsulation by the rigid DOTA macrocycle. Elevated temperatures are often required to achieve reasonable reaction rates and high labeling yields, particularly for radiometals like 68Ga, 177Lu, and 225Ac. d-nb.infonih.govrsc.org For example, radiolabeling of DOTA conjugates with 177Lu is often performed at temperatures around 95-98 °C. encyclopedia.pub Similarly, complexation of 225Ac with DOTA requires heating to 80°C for 5 minutes at pH 6 or 37°C for 2 hours at higher chelator concentrations to achieve high efficiency. However, these elevated temperatures can be detrimental to temperature-sensitive biomolecules like antibodies, necessitating alternative labeling strategies or chelators that allow for milder conditions. d-nb.infonih.govresearchgate.net
The ratio of the this compound conjugate to the radiometal is also critical. Using an adequate excess of the chelator relative to the radiometal can drive the reaction towards completion and improve labeling yields. unm.edu
Achievement of High Radiochemical Purity and Specific Activity
Achieving high radiochemical purity (RCP) is essential to ensure that the vast majority of the radioactivity is bound to the this compound conjugate and not present as free radiometal or other radioactive impurities. High RCP minimizes off-target accumulation of radioactivity in vivo. Radiolabeling protocols are optimized to maximize the incorporation of the radionuclide into the desired complex and minimize side reactions. Purification steps, such as size exclusion chromatography or solid-phase extraction, are often employed after the labeling reaction to remove unconjugated radiometal and other impurities, thereby increasing RCP. researchgate.netnih.gov Radiochemical purities of >98% and >99% have been reported for radiolabeled compounds using optimized protocols. researchgate.netencyclopedia.pubnih.govmdpi.com
High specific activity, defined as the amount of radioactivity per unit mass of the radiolabeled compound, is also a critical factor, particularly for applications requiring low mass doses of the targeting vector. Achieving high specific activity requires efficient complexation of the radionuclide at low conjugate concentrations and minimizing the presence of non-radioactive metal impurities that could compete for binding to the DOTA chelator. unm.edu Rigorous elimination of metal impurities during the synthesis of the this compound conjugate and the radiolabeling process is necessary to achieve high specific activities. unm.edu Specific activities as high as 88 MBq/nmol and approaching 90 MBq/nmol have been reported for DOTA-peptide conjugates labeled with 111In. researchgate.net Specific activities of 0.42 GBq/nmol for 177Lu-DOTA-peptide and 0.5 GBq/nmol for 90Y-DOTA-peptide have also been achieved. unm.edu
Optimization of pH, temperature, reaction time, and reactant ratios, coupled with effective purification methods, are key to consistently achieving high radiochemical purity and specific activity for radiometal-DOTA-ADIBO conjugates.
Bioconjugation Strategies Utilizing Dota Adibo
Covalent Attachment to Biomacromolecules via SPAAC
The SPAAC reaction between the ADIBO moiety of DOTA-ADIBO and an azide-functionalized biomolecule allows for the formation of a stable covalent bond without the need for a cytotoxic copper catalyst. smolecule.comnih.govmedchemexpress.comnih.gov This makes it particularly suitable for conjugating sensitive biological molecules.
Site-Specific and Non-Site-Specific Conjugation to Peptides and Proteins
This compound can be conjugated to peptides and proteins through both site-specific and non-site-specific methods utilizing SPAAC. Non-site-specific conjugation often involves the reaction of an azide-modified biomolecule with this compound. For instance, a two-step strategy has been implemented involving the pre-functionalization of trastuzumab onto lysine (B10760008) residues by an azide-NHS ester coupling before grafting this compound derivatives by SPAAC conjugation. mdpi.com This approach can yield a similar number of chelators per antibody. mdpi.com
Site-specific bioconjugation using SPAAC has also been explored. Approaches include chemoenzymatic methods to incorporate azide-bearing sugars into antibody glycans, which can then react with ADIBO-chelators. acs.org Another strategy involves purely chemical approaches for site-selective bioconjugation, such as using perfluorophenyl (PFP) esters for selective reaction with a specific lysine residue in IgG1κ, followed by SPAAC with an ADIBO-containing molecule. acs.org Affinity-guided protein conjugation has also been used to modify antibodies site-selectively with azide-bearing groups reactive with ADIBO synthons like NOTA-ADIBO. acs.org
Research findings indicate that the bioconjugation strategy can influence the in vivo behavior and antigen-binding ability of functionalized antibodies. mdpi.com Studies comparing this compound conjugates with those of other chelators like NODAGA-ADIBO have shown variations in radiolabeling efficiency and stability, although the SPAAC conjugation step itself can achieve a similar number of chelators grafted onto the biomolecule when starting from the same batch of azide-functionalized protein. mdpi.com
Labeling of Nucleic Acids and Oligonucleotides
While the provided search results primarily discuss the labeling of oligonucleotides with DOTA using methods like solid-phase synthesis and phosphoramidite (B1245037) chemistry nih.govnih.gov, and general click chemistry approaches for nucleic acids atdbio.com, specific examples of this compound being directly used for labeling nucleic acids and oligonucleotides via SPAAC were not explicitly detailed in the provided snippets. However, the principle of SPAAC with azide-modified biomolecules suggests potential applicability for nucleic acids if appropriately functionalized with azide (B81097) groups. Research on click chemistry for nucleic acids confirms the utility of azide-alkyne cycloaddition for labeling and modification. atdbio.com DOTA itself can be attached to oligonucleotides using different bifunctional crosslinkers. biosyn.com
Strategies for Cell Surface and Intracellular Bioconjugation
The SPAAC reaction is suitable for bioconjugation on cell surfaces and potentially intracellularly due to its bioorthogonal nature and the absence of a cytotoxic copper catalyst. smolecule.comnih.gov While specific examples using this compound for cell surface or intracellular conjugation were not prominently featured in the provided results, the broader application of SPAAC for cell surface engineering and labeling of living cells has been reported. nih.govmdpi.com Strategies often involve introducing azide or cyclooctyne (B158145) moieties onto the cell surface or intracellular components, which can then react with a complementary group on this compound. The development of cell-penetrating peptides (CPPs) represents a tool to mediate the entry of large cargos, which could potentially include this compound conjugates, into cells for intracellular targeting. researchgate.net
Functionalization of Nanomaterials for Biomedical Applications
This compound can be used to functionalize various nanomaterials, enabling their application in drug delivery and imaging. smolecule.com The SPAAC reaction provides a robust method for covalently attaching this compound to azide-modified nanoparticle surfaces. mdpi.comresearchgate.netresearchgate.net
Conjugation to Polymeric Nanoparticles (e.g., glycol chitosan (B1678972), PLGA)
Polymeric nanoparticles like those made from PLGA (poly(lactic-co-glycolic acid)) and chitosan are widely used in drug delivery. imrpress.comnih.govmdpi.com Functionalization of these nanoparticles with this compound can facilitate targeted delivery or enable imaging. While direct examples of this compound conjugation to PLGA or glycol chitosan were not explicitly detailed, the functionalization of PLGA nanoparticles with chitosan has been reported to improve properties like cellular uptake and controlled drug release. mdpi.comresearchgate.netnih.gov The general strategy involves modifying the nanoparticle surface to introduce functional groups (like azides) that can then participate in the SPAAC reaction with this compound. For example, DOTA has been used in the preparation of 177Lu-FA-DOTA-PEG-PLGA nanoparticles for targeted therapy. imrpress.com
Functionalization of Inorganic Nanoparticles (e.g., gold nanoparticles, SPIO)
Inorganic nanoparticles, such as gold nanoparticles and Superparamagnetic Iron Oxide (SPIO) nanoparticles, can also be functionalized with this compound for biomedical applications. google.comnih.gov Gold nanoparticles can be functionalized through various methods, including the formation of thiol-gold covalent bonds or by introducing functional groups like amines or carboxyls via PEG linkers, which could potentially be adapted for SPAAC chemistry. lunanano.com Covalent bonding using linker molecules is a strategy for conjugating peptides to gold nanoparticles with higher specificity. jmchemsci.com SPIO nanoparticles can be functionalized with azide groups and then reacted with DBCO-conjugated molecules (structurally similar to ADIBO) via SPAAC for applications like PET imaging. mdpi.com DOTA itself has been combined with gold nanoparticles stabilized by polymers like lactose-modified chitosan for potential use as hybrid contrast agents. nih.gov
Derivatization of Liposomes and Vesicles for Targeted Delivery
The ability of this compound and related click chemistry components to functionalize various structures extends to liposomes and vesicles, which are widely used as drug delivery systems. Liposomes, composed of lipid bilayers, can be modified to carry therapeutic agents and target specific cells or tissues. fishersci.canih.gov The incorporation of DOTA-conjugated lipids into liposomal membranes allows for the chelation of imaging agents, such as gadolinium (Gd³⁺) for MRI or radiometals like ⁶⁴Cu or ¹¹¹In for nuclear imaging. nih.govnih.govnih.gov This derivatization enables the tracking and visualization of liposomal distribution in vivo. nih.govnih.govnih.gov
While direct examples of this compound specifically incorporated into liposomes were not extensively detailed, the principle of using DOTA-conjugated lipids for liposome (B1194612) functionalization is well-established for imaging and potentially targeted delivery applications. nih.govnih.govnih.gov The ADIBO component of this compound would allow for click chemistry-based attachment of azide-functionalized targeting ligands or other molecules to the liposomal surface, facilitating targeted delivery.
Extracellular vesicles (EVs) are another type of vesicle explored for drug delivery. Chemical modifications, including the use of click chemistry, can re-engineer EVs for targeted delivery and imaging. fishersci.comnih.govlabsolu.ca Studies have utilized ADIBO-fluorescent dyes to label azide-containing exosomes via bioorthogonal click reactions for in vivo tracking. fishersci.comnih.gov Similarly, DOTA-maleimide has been used to functionalize EVs for radiolabeling with ⁶⁴Cu, enabling their biodistribution to be studied. fishersci.com These examples highlight how click chemistry, involving components like ADIBO and chelators such as DOTA, can be applied to vesicles for targeted delivery and imaging purposes.
Impact of this compound Conjugation on Bioconjugate Integrity and Biological Function
A critical aspect of bioconjugation is ensuring that the process does not compromise the integrity or biological function of the biomolecule. The use of copper-free click chemistry, such as the SPAAC reaction facilitated by the ADIBO moiety of this compound, is advantageous because it proceeds under mild physiological conditions (e.g., 4 °C in PBS) guidetopharmacology.org, minimizing potential damage to sensitive biomolecules like antibodies or peptides. nih.govguidetopharmacology.orgereztech.comamerigoscientific.com
Studies evaluating the impact of conjugation with this compound derivatives on antibodies have assessed factors such as the number of chelators attached and the immunoreactive fraction. For trastuzumab conjugated with this compound derivatives, reproducible control over the number of chelators per antibody was achieved using a two-step SPAAC strategy. guidetopharmacology.org The immunoreactive fraction, which indicates the percentage of conjugated antibodies that retain their ability to bind to their target antigen, was determined for radiolabeled chelator-antibody conjugates. guidetopharmacology.org High immunoreactive fractions (e.g., 88–94%) were observed for ⁶⁴Cu-labeled chelator-trastuzumab conjugates, including those involving DOTA, suggesting that the bioconjugation and radiolabeling processes did not significantly impair antigen recognition. guidetopharmacology.org
The rapid kinetics of the SPAAC reaction, even at relatively low concentrations, also supports efficient conjugation without prolonged exposure of the biomolecule to reaction conditions, further helping to preserve its integrity and function. invivochem.com
Data Table: Immunoreactivity of ⁶⁴Cu-labeled Chelator-Trastuzumab Conjugates guidetopharmacology.org
| Chelator-Trastuzumab Conjugate | Average Number of Chelators per mAb | In Vitro Immunoreactive Fraction (%) |
| 15-5-trastuzumab | 3.74 ± 0.18 | 94 ± 2 |
| DOTA-trastuzumab | 3.64 ± 0.16 | 88 ± 3 |
| NODAGA-trastuzumab | 3.89 ± 0.22 | 92 ± 3 |
Data Table: SPAAC Reaction Efficiency invivochem.com
| Reactants | Conditions | Reaction Time | Completion |
| [¹¹¹In]In-ADA + exendin-4-Cys⁴⁰ azide | Ambient conditions, 15 µM | 10 min | Quantitative |
Preclinical Applications and in Vivo Research of Dota Adibo Based Probes
Development of DOTA-ADIBO Based Radiotracers for Preclinical Molecular Imaging
The ability of this compound to chelate radiometals and conjugate to targeting vectors via click chemistry makes it valuable for developing radiotracers for molecular imaging techniques like PET and SPECT medchemexpress.comnih.gov.
Design and Preclinical Evaluation of Positron Emission Tomography (PET) Imaging Agents
This compound is utilized in the design of PET imaging agents, often by conjugating it to targeting ligands that bind to specific receptors overexpressed in diseases like cancer medchemexpress.commedchemexpress.com. For instance, this compound has been explored for the construction of radiotracers targeting integrin αvβ6, a receptor upregulated in various aggressive cancers medchemexpress.commedchemexpress.com. The SPAAC reaction between the ADIBO moiety and azide-functionalized targeting molecules allows for the creation of PET agents that can be labeled with radionuclides such as Copper-64 ([⁶⁴Cu]) medchemexpress.commedchemexpress.com. Preclinical evaluation of such agents in tumor-bearing mice has demonstrated their potential for specific tumor targeting and visualization via PET imaging medchemexpress.comoncotarget.com. Studies have shown that this compound enables the construction of fusion chelator systems that can be further used to synthesize radiotracers after [⁶⁴Cu] modification for PET imaging of tumors expressing integrin αvβ6 medchemexpress.commedchemexpress.com.
Single-Photon Emission Computed Tomography (SPECT) Imaging Agents in Preclinical Models
While PET imaging is frequently discussed, this compound's DOTA moiety also allows for chelation of SPECT radionuclides, such as Indium-111 ([¹¹¹In]) or Lutetium-177 ([¹⁷⁷Lu]) nih.govmediso.com. This enables the development of SPECT imaging agents. Preclinical studies using DOTA-conjugated probes (not always explicitly this compound, but highlighting the DOTA component's role in SPECT) have been conducted in animal models, including the evaluation of tumor uptake and biodistribution using SPECT/CT mediso.comd-nb.info. Dual-isotope SPECT, for example, using [¹¹¹In]- and [¹⁷⁷Lu]-labeled probes, has been employed in preclinical settings to evaluate the tumor uptake and distribution of targeted agents d-nb.info.
Multimodal Imaging Probe Design Incorporating this compound for Enhanced Preclinical Visualization
The versatility of this compound, particularly its click chemistry handle, lends itself to the design of multimodal imaging probes. While direct examples of this compound in multimodal probes were not extensively detailed in the search results, the principle of incorporating different imaging modalities is a key area in preclinical research frontiersin.orgresearchgate.net. The ADIBO group allows for the attachment of various functional molecules, potentially including fluorescent dyes or MRI contrast agents, in addition to the radiometal chelator. This could theoretically lead to probes capable of simultaneous or sequential imaging using techniques like PET/CT or SPECT/CT, combining the sensitivity of nuclear imaging with the anatomical detail of CT frontiersin.orgresearchgate.net. Research on DOTA-conjugated probes in general has explored multimodal imaging, such as SPECT/CT, to assess tumor uptake and biodistribution mediso.comd-nb.info.
Targeted Delivery and Biodistribution Studies in Animal Models
A key application of this compound is in creating targeted probes for delivery to specific cells or tissues, followed by evaluation of their distribution within the body using animal models nih.govsmolecule.com.
Evaluation of Targeting Ligand Integration and Specificity (e.g., integrin αvβ6, somatostatin (B550006) receptors, folate receptors)
This compound's ADIBO moiety is specifically designed for conjugation with azide-modified targeting ligands via SPAAC nih.gov. This allows for the integration of various targeting vectors, such as peptides or small molecules, that bind to receptors like integrin αvβ6, somatostatin receptors (SSTRs), or folate receptors (FRs) medchemexpress.comnetrf.orgescholarship.org. Preclinical studies evaluate the specificity of these this compound-based probes by assessing their binding to target-expressing cells or tissues in animal models oncotarget.comnetrf.org. For instance, studies with DOTA-conjugated peptides targeting integrin αvβ6 have confirmed high affinity and specific binding in cell-based assays oncotarget.com. Similarly, DOTA-conjugated small molecules targeting SSTR2 have been evaluated for their binding affinity and potential for imaging in preclinical tumor models netrf.org. Research also explores the use of folate-targeted DOTA conjugates for delivery to FR-overexpressing cells escholarship.orgaboutscience.eu. The integration of albumin-binding entities with DOTA conjugates and targeting ligands is also being investigated to improve pharmacokinetic profiles and potentially enhance tumor targeting nih.govresearchgate.net.
Analysis of In Vivo Biodistribution and Preclinical Pharmacokinetic Profiles
In vivo biodistribution and pharmacokinetic studies in animal models are crucial for evaluating the potential of this compound-based radiotracers nih.govsmolecule.com. These studies track the distribution and clearance of the radiolabeled probe over time in different organs and tissues nih.govmdpi.com. Factors such as the nature of the conjugated targeting ligand and the presence of additional modifications, like albumin binders, can significantly influence the biodistribution patterns nih.govsmolecule.com. For example, studies with DOTA-conjugated peptides targeting vascular endothelial growth factor receptors (VEGFRs) in tumor-bearing mice have shown rapid blood clearance and renal excretion, with uptake observed at the tumor site mdpi.com. The incorporation of albumin binders into DOTA-containing platforms has been shown to delay body clearance and potentially improve tumor uptake and reduce renal accumulation nih.gov. Biodistribution assays of [¹¹¹In]-labeled ADA (ADIBO-DOTADG-ALB), a chelator-based clickable platform incorporating ADIBO and an albumin binder, in tumor-bearing mice demonstrated marked tumor accumulation and high blood accumulation at early time points, followed by a decrease over time nih.gov.
Here is a table summarizing some preclinical biodistribution data points found in the search results:
| Probe | Animal Model | Target | Time Post-injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Other Relevant Findings | Source |
| [⁶⁸Ga]Ga-DOTA-Ahx-VGB3 | 4T1 tumor-bearing mice | VEGFR1/2 | 30 min | 1.51 ± 0.22 | Not specified | Rapid blood clearance and renal excretion. mdpi.com | mdpi.com |
| [¹¹¹In]In-EtDA (ADA derivative) | INS-1 tumor-bearing mice | GLP-1R | 1 h | 13.7 ± 2.6 | Not specified | Marked tumor accumulation, high blood accumulation at 1h, decreasing at later times. nih.gov | nih.gov |
| [¹¹¹In]In-EtDA (ADA derivative) | INS-1 tumor-bearing mice | GLP-1R | 24 h | 20.8 ± 5.4 | Not specified | Tumor uptake increased at 24h. nih.gov | nih.gov |
| [¹¹¹In]In-EtDA (ADA derivative) | INS-1 tumor-bearing mice | GLP-1R | 48 h | 57.0 ± 7.7 | Not specified | Tumor uptake further increased at 48h. nih.gov | nih.gov |
| [¹¹¹In]In-E4DA1 (ALB-containing) | INS-1 tumor-bearing mice | GLP-1R | 4 h | 109.0 ± 16.2 | 49.3 ± 5.2 | Enhanced blood retention, increased tumor uptake, decreased renal accumulation. nih.gov | nih.gov |
| [¹¹¹In]In-E4DA1 (ALB-containing) | INS-1 tumor-bearing mice | GLP-1R | 24 h | 132.0 ± 17.0 | 67.7 ± 12.6 | Highest tumor uptake at 24h. nih.gov | nih.gov |
| [¹¹¹In]In-E4DA1 (ALB-containing) | INS-1 tumor-bearing mice | GLP-1R | 48 h | 71.9 ± 15.9 | 37.4 ± 6.4 | Tumor uptake decreased at 48h. nih.gov | nih.gov |
| [¹⁷⁷Lu]-DOTA-integrin αvβ6 knottin | Capan-2 xenograft tumor mice | Integrin αvβ6 | Day 1 | 3.13 ± 0.63 | 19.2 ± 2.5 | Accumulation in tumors, kidney uptake declines rapidly. mediso.com | mediso.com |
Analysis of pharmacokinetic profiles helps determine the optimal time window for imaging and provides insights into the clearance mechanisms of the probes nih.govmdpi.com.
Application of this compound in Pretargeting and Pre-localization Strategies
Pretargeting and pre-localization strategies aim to improve the target-to-background ratio of radiopharmaceuticals, particularly for agents with slow clearance kinetics like antibodies. This approach typically involves administering a targeting vector (e.g., an antibody) conjugated to one half of a bioorthogonal reaction pair, followed by a small molecule radiolabeled with the complementary reaction partner. This compound is relevant in this context as the ADIBO moiety can serve as one half of the click chemistry pair. e-century.us
In a pretargeting strategy utilizing this compound, a targeting vector (e.g., an antibody or antibody fragment) could be functionalized with azide (B81097) groups. Subsequently, a this compound construct, radiolabeled with a suitable radionuclide, would be injected and allowed to react with the pre-localized azide-modified vector at the target site. This approach can lead to faster clearance of the non-bound radioligand from the circulation, potentially reducing radiation dose to healthy tissues and improving image contrast or therapeutic efficacy. e-century.us While the tetrazine-TCO ligation has shown significant success in in vivo pretargeting due to its rapid kinetics, SPAAC with ADIBO is also explored for this purpose. e-century.usrsc.org
Preclinical Theranostic Agent Design and Evaluation Leveraging this compound
This compound plays a role in the design of preclinical theranostic agents, which combine diagnostic imaging and therapeutic capabilities in a single platform. nih.govnih.govuni.luethz.chcolab.ws By chelating diagnostic radionuclides (e.g., ⁶⁸Ga, ¹¹¹In) for PET or SPECT imaging and therapeutic radionuclides (e.g., ¹⁷⁷Lu, ²²⁵Ac) for targeted radiotherapy, this compound allows for the creation of agents that can image the target expression and deliver a therapeutic dose to the same site. nih.govnih.gov
The ADIBO handle facilitates the conjugation of DOTA-chelated radionuclides to various targeting vectors that bind to specific markers on cancer cells or other disease-related targets. smolecule.comnih.gov Preclinical evaluation of these theranostic agents involves assessing their in vitro binding affinity and internalization, as well as in vivo biodistribution, tumor uptake, and therapeutic efficacy in animal models. nih.govnih.govecancer.org Studies have shown that modifying the linker between the chelator and the targeting vector can significantly influence the pharmacokinetic properties and tumor targeting efficiency of DOTA-conjugated agents, which is a critical aspect in theranostic design. nih.govcolab.ws
An example of a this compound-like platform for theranostics is ADIBO-DOTADG-ALB (ADA), which incorporates a DOTADG chelator, an ADIBO moiety for click chemistry, and an albumin binder (ALB) to improve pharmacokinetics. nih.gov Preclinical studies with an exendin-4-incorporated ADA derivative ([¹¹¹In]In-EtDA) demonstrated its utility for imaging GLP-1R-expressing tumors in mice, highlighting the potential of such clickable platforms for developing theranostic agents for moderate-molecular-weight ligands. nih.gov
Application in Advanced Chemical Biology Research Tools
The bioorthogonal reactivity of the ADIBO moiety in this compound makes it a valuable tool in advanced chemical biology research. uni.luappliedradiationoncology.com Its ability to rapidly and selectively react with azide-tagged molecules under physiological conditions allows for specific labeling and modification of biomolecules within complex biological systems without interfering with native cellular processes. smolecule.commdpi.com
Probing Protein-Protein Interactions and Cellular Processes
This compound can be utilized indirectly in probing protein-protein interactions (PPIs) and cellular processes. While this compound itself is not typically used directly for this, the ADIBO moiety can be incorporated into probes designed to study these interactions. For instance, ADIBO-functionalized molecules can be used to label azide-modified proteins involved in PPIs. ethz.chscispace.com The subsequent click reaction can help stabilize transient interactions or label interaction partners for downstream analysis, such as mass spectrometry or imaging. nih.govnih.gov This bioorthogonal labeling approach allows for studying PPIs in their native cellular environment. nih.govthermofisher.com
Enzyme Activity Monitoring and Substrate Labeling
The ADIBO component of this compound can be employed in the design of probes for monitoring enzyme activity or labeling enzyme substrates. By incorporating an ADIBO moiety into a molecule that is a substrate for a specific enzyme, and having a reporter group (e.g., a fluorophore or a tag for detection) attached via a cleavable linkage recognized by the enzyme, enzyme activity can be monitored. Upon enzymatic cleavage, the reporter group is released or activated, providing a signal proportional to the enzyme activity. nih.govnih.govmdpi.com Alternatively, ADIBO can be used to label azide-functionalized substrates for tracking or further analysis after enzymatic processing. jpt.commdpi.com
Advanced Characterization and Analytical Methodologies for Dota Adibo Conjugates
Spectroscopic Techniques for Structural Elucidation and Conjugate Integrity Assessment
Spectroscopic methods play a crucial role in confirming the chemical structure of DOTA-ADIBO and its conjugates and assessing their integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D 1H NMR and 13C NMR, is a powerful tool for the detailed structural elucidation of ADIBO derivatives and the triazole products formed after click chemistry conjugation. Analysis of chemical shifts and coupling constants provides definitive information about the molecular structure and confirms the successful formation of the desired conjugate. plos.orgfrontiersin.org While specific NMR data for this compound itself in the search results are limited, studies on related ADIBO derivatives and DOTA conjugates highlight the applicability of this technique. plos.orgfrontiersin.orgnih.gov For instance, 1H and 13C NMR have been successfully used to characterize ADIBO derivatives and their reaction products, providing characteristic peaks that verify the presence of the azadibenzocyclooctyne moiety and the newly formed triazole ring. plos.org
Other spectroscopic techniques, such as UV-Vis spectroscopy, can be used to quantify compounds containing chromophores, such as those with aromatic rings present in the ADIBO moiety, or conjugated biomolecules. mdpi.com Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, helping to confirm the presence of amide bonds formed during conjugation or characteristic vibrations of the DOTA and ADIBO moieties. While not explicitly detailed for this compound in the provided snippets, these techniques are standard in the characterization of organic molecules and conjugates.
Chromatographic Methods for Purification, Separation, and Quality Control (e.g., RP-HPLC, SEC-HPLC)
Chromatographic techniques are indispensable for the purification, separation, and quality control of this compound and its conjugates. High-Performance Liquid Chromatography (HPLC) is widely utilized, with different modes employed depending on the properties of the conjugate.
Reverse-Phase HPLC (RP-HPLC) is commonly used for the purification of synthetic intermediates and the final this compound product, as well as for assessing its chemical purity. mdpi.comsmolecule.commdpi.com This technique separates compounds based on their hydrophobicity, making it effective for removing less polar impurities or unreacted starting materials. RP-HPLC is also applied in the analysis of DOTA-conjugated peptides and radiolabeled compounds to determine their purity and separate the labeled product from precursors and other reaction byproducts. mdpi.comnih.govnih.govmdpi-res.comradboudimaging.nlnih.gov Mobile phases typically consist of gradients of water and an organic solvent (e.g., acetonitrile), often containing a small percentage of trifluoroacetic acid (TFA) to improve peak shape and separation of peptides and charged molecules. nih.govnih.govmdpi-res.com
Size Exclusion Chromatography (SEC-HPLC), also known as gel filtration chromatography, is particularly useful for the analysis and purification of larger this compound conjugates, such as those involving proteins or nanoparticles. mdpi.comgoogleapis.comresearchgate.netresearchgate.net SEC separates molecules based on their hydrodynamic volume, allowing for the separation of conjugated biomolecules from smaller unreacted chelator-ADIBO or aggregated species. This is a critical step in the purification of immunoconjugates to ensure that the final product consists of the antibody conjugated to the desired number of chelator molecules and to remove any free chelator. mdpi.comresearchgate.netresearchgate.net
Here is a table summarizing typical HPLC applications for this compound conjugates based on the search results:
| HPLC Mode | Application | Examples from Search Results |
| RP-HPLC | Purification of this compound and intermediates | Purification of final product after synthesis mdpi.comsmolecule.com, purification of peptide conjugates mdpi.com |
| Purity assessment of this compound and conjugates | Assessing purity of DOTA conjugates mdpi.comnih.govmdpi-res.com, analyzing radiolabeled products nih.gov | |
| Separation of reaction mixtures | Resolving radiometal complexes from precursors nih.gov, separating radiolabeled azide (B81097) from crude mixture nih.gov | |
| SEC-HPLC | Purification of large bioconjugates (e.g., antibody conjugates) | Removal of unreacted chelator-ADIBO after conjugation to trastuzumab mdpi.comresearchgate.netresearchgate.net |
| Analysis of large bioconjugates | Determining average number of chelators per antibody (in conjunction with MS) mdpi.comresearchgate.netresearchgate.net, analyzing protein conjugates googleapis.com |
Mass Spectrometry for Molecular Weight Confirmation and Degree of Functionalization Determination (e.g., MALDI-TOF)
Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and its conjugates and, in the case of bioconjugates, determining the degree of functionalization (i.e., the average number of this compound molecules attached to each biomolecule). frontiersin.orgmdpi.commdpi.comnih.govresearchgate.netresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used for the analysis of DOTA-conjugated peptides and smaller molecules. frontiersin.orgmdpi.comnih.govmdpi-res.com ESI is a soft ionization technique that typically produces multiply charged ions, which can be detected by various mass analyzers. It is effective for confirming the expected mass of the synthesized conjugate. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly valuable for analyzing larger molecules, including proteins and immunoconjugates. mdpi.comresearchgate.netresearchgate.netbruker.comyoutube.com In MALDI-TOF MS, the sample is mixed with a matrix material, co-crystallized, and then irradiated with a laser. The matrix absorbs the laser energy and transfers it to the analyte, causing ionization and desorption. The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube to the detector. bruker.comyoutube.com MALDI-TOF MS is well-suited for determining the molecular weight of intact proteins and conjugated species. youtube.com
For this compound conjugated to antibodies, MALDI-TOF MS is used to determine the average number of chelators grafted onto the antibody. mdpi.comresearchgate.netresearchgate.net By comparing the mass of the unconjugated antibody to the mass of the immunoconjugate, the average number of this compound molecules attached can be calculated. This is a critical quality control parameter as the degree of functionalization can impact the in vivo behavior and targeting ability of the immunoconjugate. mdpi.comresearchgate.net Studies have shown a good correlation between the initial molar ratio of the ADIBO-chelator to the antibody and the average number of chelators determined by MALDI-TOF MS. mdpi.comresearchgate.netresearchgate.net
Radiochemical Purity and Stability Assays (e.g., Radio-TLC, HPLC-based methods)
When this compound conjugates are used for radiolabeling with radionuclides (e.g., ⁶⁴Cu, ¹¹¹In, ⁶⁸Ga, ¹⁷⁷Lu), assessing the radiochemical purity and stability of the radiolabeled product is crucial for their application as radiotracers or radiopharmaceuticals.
Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form (i.e., the radionuclide correctly chelated by the DOTA moiety within the conjugate). Impurities can include free radionuclide, radionuclide colloids, or radionuclide chelated by unintended molecules. Radio-Thin Layer Chromatography (Radio-TLC) and radio-HPLC are the primary methods for determining radiochemical purity. mdpi.comradboudimaging.nlnih.govcore.ac.ukresearchgate.net
Radio-TLC involves spotting the radiolabeled sample on a TLC plate and developing it with a suitable solvent system. The distribution of radioactivity on the plate is then detected using a radio-TLC scanner. Different chemical species will migrate to different positions on the plate, allowing for the separation and quantification of the radiolabeled conjugate from impurities. mdpi.comradboudimaging.nlnih.govcore.ac.uk
Radio-HPLC combines the separation power of HPLC with a radioactive detector in series with a UV detector. This allows for the separation of the radiolabeled conjugate from other radioactive and non-radioactive species in the mixture and the quantification of the radioactivity associated with the desired product peak. mdpi.comnih.govresearchgate.netcore.ac.ukresearchgate.net Both RP-HPLC and SEC-HPLC can be adapted for radiochemical purity analysis depending on the nature of the conjugate. mdpi.comnih.govresearchgate.netresearchgate.net Radio-HPLC is often considered more sensitive and provides better resolution than radio-TLC.
Stability assays are performed to evaluate the integrity of the radiolabeled conjugate over time and under relevant conditions (e.g., in buffer, serum, or plasma). These assays typically involve incubating the radiolabeled conjugate in the desired matrix at a specific temperature (e.g., 37 °C) and analyzing aliquots at different time points using radio-TLC or radio-HPLC to detect any degradation or release of the radionuclide. mdpi.comresearchgate.netresearchgate.net For example, the stability of ⁶⁴Cu-labeled DOTA-trastuzumab conjugates has been assessed in phosphate (B84403) buffer and mouse serum, showing high stability over several hours. mdpi.comresearchgate.net Challenges such as transchelation (transfer of the radionuclide to other chelating species) can also be evaluated by incubating the radiolabeled conjugate with a challenge agent like EDTA. mdpi.comresearchgate.netresearchgate.net
Here is a summary of radiochemical assessment methods:
| Method | Application |
| Radio-TLC | Assessment of radiochemical purity, detection of free radionuclide/colloids |
| Radio-HPLC | High-resolution assessment of radiochemical purity, separation of radiolabeled species |
| Stability Assays | Evaluation of radiolabeled conjugate integrity over time and in biological matrices |
Future Directions and Emerging Research Avenues for Dota Adibo
Rational Design Principles for Next-Generation DOTA-ADIBO Analogs with Enhanced Performance
Future research will likely focus on the rational design of this compound analogs to improve their chemical and biological properties. This involves modifying the DOTA chelator, the ADIBO click handle, or the linker connecting them. The goal is to enhance radiometal chelation stability, optimize reaction kinetics with azide-tagged biomolecules, and tune pharmacokinetic behavior for specific applications nih.govfrontiersin.org.
One area of focus is improving the in vivo stability of radiometal complexes formed with DOTA. While DOTA generally forms stable complexes, some radiometals, like ⁶⁴Cu, can exhibit suboptimal in vivo stability with transmetallation to endogenous proteins nih.gov. Exploring modifications to the DOTA macrocycle or incorporating additional coordinating groups could lead to more inert complexes, reducing off-target accumulation and improving image quality or therapeutic efficacy nih.govresearchgate.net.
Modifications to the ADIBO moiety or the linker can influence the lipophilicity and steric profile of the conjugate, which in turn affects binding affinity to targets and pharmacokinetic behavior acs.orgresearchgate.netfrontiersin.org. Rational design principles, potentially guided by structure-activity relationship studies, will be crucial in developing analogs with optimized properties for specific biological targets and imaging modalities nih.gov. For instance, altering linker length and composition can impact how the conjugated biomolecule interacts with its target frontiersin.orgprecisepeg.com.
Integration of this compound with Novel Imaging Modalities and Advanced Detection Technologies
This compound's ability to facilitate the attachment of radionuclides via click chemistry makes it highly relevant for integration with advanced nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) medchemexpress.comresearchgate.net. Future work will explore its use with emerging radionuclides and multimodal imaging probes.
Beyond traditional nuclear imaging, this compound conjugates could be integrated with other imaging modalities. For example, conjugating this compound to probes detectable by Magnetic Resonance Imaging (MRI) or fluorescence imaging could enable multimodal approaches, combining the sensitivity of nuclear imaging with the high spatial resolution of MRI or the real-time capabilities of fluorescence researchgate.netfrontiersin.orgnih.gov. This could provide more comprehensive information about biological processes and disease states frontiersin.org.
Furthermore, this compound's click chemistry handle allows for the development of probes compatible with advanced detection technologies, such as those used in point-of-care imaging or highly sensitive in vitro assays aceimaging.in. The development of novel azide-functionalized detection agents that can rapidly and selectively react with this compound in situ could lead to new diagnostic tools.
Potential for High-Throughput Screening and Automated Probe Discovery Platforms
The bioorthogonal nature and relatively fast kinetics of the SPAAC reaction mediated by ADIBO make this compound suitable for high-throughput screening (HTS) and automated probe discovery platforms mdpi.comnih.govscdiscoveries.com. HTS allows for the rapid evaluation of large libraries of compounds or biomolecules mdpi.comscdiscoveries.com.
Future research could leverage this compound in HTS campaigns to identify novel targeting vectors (e.g., peptides, antibodies, small molecules) that can be readily functionalized with a this compound handle. Libraries of azide-tagged biomolecules or small molecules could be screened against various targets, followed by a click reaction with a detectable this compound conjugate nih.gov. This approach could significantly accelerate the discovery of new radiopharmaceuticals or targeted imaging agents.
Automated synthesis platforms could also utilize this compound for the rapid and efficient generation of diverse libraries of conjugates scdiscoveries.com. By automating the click chemistry step, researchers could synthesize and test a wide range of this compound-biomolecule conjugates, streamlining the lead discovery and optimization process precisepeg.com.
Application of Computational Chemistry Approaches in this compound Design and Reaction Optimization
Computational chemistry plays an increasingly important role in the design and optimization of chemical compounds and reactions uct.ac.zanumberanalytics.com. For this compound, computational methods can be applied to predict and understand its properties and reactivity.
Molecular modeling and simulations can be used to study the conformation of this compound and its conjugates, providing insights into how structural modifications affect chelation efficiency and target binding uct.ac.za. Density Functional Theory (DFT) calculations can help predict the electronic properties of the ADIBO moiety and optimize reaction conditions for the SPAAC reaction numberanalytics.com.
In silico screening approaches could be employed to design and evaluate potential this compound analogs with desired properties before their synthesis, reducing the need for extensive experimental work uct.ac.za. Furthermore, computational fluid dynamics could model the in vivo distribution and targeting of this compound conjugates, aiding in the rational design of probes with improved pharmacokinetic profiles. Integrating computational predictions with experimental data will be key to the efficient development of next-generation this compound-based agents.
Q & A
Q. What are the critical steps in synthesizing DOTA-ADIBO, and how do protective group strategies influence yield and purity?
- Methodological Answer : The synthesis of this compound involves sequential deprotection (e.g., Ts group removal) and functionalization (e.g., Boc protection, azide-alkyne cycloaddition). For instance, intermediate 6 is formed via Boc protection, which prevents unwanted side reactions during subsequent coupling steps . Yield optimization requires precise stoichiometric control during chelator conjugation (e.g., reaction g for Boc deprotection). Purity is assessed via HPLC or mass spectrometry, with adjustments in solvent polarity during precipitation critical for isolating final products .
Q. How is this compound characterized for metal-chelation efficiency, and what analytical techniques validate its stability?
- Methodological Answer : Chelation efficiency is tested using radiometric assays (e.g., with ⁶⁴Cu) under physiologically relevant conditions (pH 7.4, 37°C). Stability studies employ size-exclusion chromatography to monitor dissociation rates over 24–48 hours. Comparative analysis with analogs like NODAGA-ADIBO identifies structural determinants of stability (e.g., macrocyclic ring size vs. pendant arm flexibility) .
Q. What experimental parameters are essential for reproducible in vitro studies using this compound-conjugated antibodies?
- Methodological Answer : Key parameters include:
- Molar ratio : Optimize this compound-to-antibody ratios (typically 3:1 to 5:1) to avoid aggregation.
- Buffer conditions : Use PBS (pH 7.4) with 0.1% BSA to prevent non-specific binding.
- Quality control : Validate conjugation efficiency via MALDI-TOF or SDS-PAGE with fluorescent labeling .
Advanced Research Questions
Q. How can contradictory data on this compound’s in vivo vs. in vitro stability be systematically analyzed?
- Methodological Answer : Contradictions arise from differences in biodistribution (e.g., renal clearance rates) or redox environments. Address this by:
- Comparative controls : Use ⁶⁴Cu-labeled this compound in both serum (in vitro) and murine models (in vivo) under matched pH/temperature conditions.
- Data normalization : Express dissociation rates as %ID/g (percentage injected dose per gram) to account for physiological variables.
- Statistical modeling : Apply multivariate regression to isolate confounding factors (e.g., ligand exchange with plasma proteins) .
Q. What strategies resolve discrepancies in radiochemical purity between this compound and its NODAGA counterpart?
- Methodological Answer : NODAGA-ADIBO often exhibits higher radiochemical purity due to faster complexation kinetics. To reconcile discrepancies:
- Kinetic studies : Use stopped-flow spectrophotometry to compare Cu²⁺ incorporation rates.
- Thermodynamic analysis : Calculate stability constants (log K) via potentiometric titrations.
- Structural modeling : Perform DFT calculations to correlate chelator geometry with metal affinity .
Q. How should researchers design experiments to evaluate this compound’s selectivity for Cu²⁺ over competing ions (e.g., Zn²⁺, Fe³⁺)?
- Methodological Answer :
- Competitive binding assays : Incubate this compound with equimolar Cu²⁺/Zn²⁺/Fe³⁺ mixtures; quantify free metal ions via ICP-MS.
- pH titration : Assess selectivity across pH 5–8 to simulate lysosomal and extracellular conditions.
- Biological matrices : Test selectivity in human serum to account for endogenous ion interference .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based imaging studies?
- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model signal intensity vs. chelator concentration. For low-dose data, apply Bayesian hierarchical models to account for variability across replicates. Report confidence intervals and effect sizes to avoid overinterpretation of marginal trends .
Q. How can researchers validate the reproducibility of this compound synthesis across laboratories?
- Methodological Answer : Implement a standardized protocol with:
- Interlab comparisons : Share identical starting materials (e.g., intermediate 6) and reaction conditions.
- Blinded analysis : Submit final products to a third-party lab for HPLC and MS validation.
- Error tracking : Use Ishikawa diagrams to trace variability to specific steps (e.g., temperature fluctuations during Boc deprotection) .
Tables for Comparative Analysis
| Parameter | This compound | NODAGA-ADIBO | 15-5-ADIBO |
|---|---|---|---|
| Log K (Cu²⁺) | 22.3 ± 0.5 | 23.1 ± 0.6 | 19.8 ± 0.4 |
| Radiochemical Yield | 78% (pH 6.5) | 92% (pH 6.5) | 65% (pH 6.5) |
| In Vivo Half-life | 4.2 h | 5.8 h | 3.1 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
